molecular formula C16H29N5O2 B7100779 tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate

tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate

Cat. No.: B7100779
M. Wt: 323.43 g/mol
InChI Key: WLHBBVUXBVUQMA-ZDUSSCGKSA-N
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Description

Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate is a synthetic organic compound known for its potential applications in the fields of medicinal chemistry and pharmacology. This compound features a unique structure incorporating a piperidine ring, a triazole moiety, and a tert-butyl ester group, which contributes to its distinct chemical properties.

Properties

IUPAC Name

tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N5O2/c1-16(2,3)23-15(22)21-8-6-7-13(10-21)9-19(4)11-14-18-17-12-20(14)5/h12-13H,6-11H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHBBVUXBVUQMA-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN(C)CC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN(C)CC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate generally involves multi-step processes starting from commercially available precursors. One common approach is:

  • Synthesis of Intermediate Compounds: : The process typically begins with the synthesis of the 4-methyl-1,2,4-triazole moiety using appropriate starting materials.

  • Formation of Piperidine Intermediate: : The piperidine ring is then introduced, often through reductive amination or other ring-forming reactions.

  • Coupling Reactions: : The piperidine intermediate is coupled with the triazole derivative under suitable conditions, often involving catalysts and reagents to facilitate the reaction.

  • Introduction of Tert-Butyl Ester Group: : Finally, the tert-butyl ester group is introduced, often using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production methods are scaled up and optimized for efficiency and yield. Techniques such as continuous flow synthesis and use of automated reactors may be employed to enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, where it may be transformed into oxides or other oxidation products.

  • Reduction: : Reduction reactions can also occur, leading to the formation of reduced derivatives.

  • Substitution: : Various substitution reactions are possible, where different functional groups can be replaced with others.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

  • Reducing Agents: : Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

  • Catalysts: : Catalysts such as palladium on carbon or copper catalysts can facilitate substitution reactions.

Major Products Formed

  • Oxidation Products: : The oxidized forms may include N-oxides or other derivatives.

  • Reduction Products: : Reduced derivatives might include dealkylated forms or fully reduced amines.

  • Substituted Products: : Various substituted derivatives, depending on the nature of the substitution reaction.

Scientific Research Applications

Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate is used in several fields of scientific research:

  • Chemistry: : It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : The compound is explored for its potential biological activity and interactions with biological macromolecules.

  • Medicine: : Investigations are ongoing into its potential therapeutic effects and use as a pharmacophore in drug development.

  • Industry: : Its unique chemical properties may lend it to various industrial applications, including as a precursor in the manufacture of other chemicals.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action of tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate depends on its specific application. Generally, it may interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The exact pathways involved will vary based on its biological or chemical context.

Comparison with Similar Compounds

Uniqueness and Similar Compounds

Tert-butyl (3S)-3-[[methyl-[(4-methyl-1,2,4-triazol-3-yl)methyl]amino]methyl]piperidine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Similar compounds might include other piperidine-based molecules or those containing triazole rings, such as:

  • Piperidine Derivatives: : Compounds like piperidine carboxamides or piperidine sulfonamides.

  • Triazole Compounds: : Molecules containing 1,2,4-triazole rings, which are often explored for their antifungal or antibacterial properties.

Its specific structure and functional group combination make it a valuable compound for research and industrial purposes.

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